molecular formula C17H24N2O5 B1582480 Diethyl N-[4-(methylamino)benzoyl]-L-glutamate CAS No. 2378-95-2

Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Cat. No. B1582480
CAS RN: 2378-95-2
M. Wt: 336.4 g/mol
InChI Key: WBYNXAAEBPJETG-AWEZNQCLSA-N
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Description

Synthesis Analysis

The synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate has been optimized through a two-step reaction process, yielding an 88% overall yield in only 6 hours. This efficient method involves starting with diethyl N-(p-aminobenzoyl)-L-glutamate and applying a one-pot process of benzylation and methylation.


Molecular Structure Analysis

The molecular formula of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate is C17H24N2O5 . The IUPAC name is 1,5-diethyl (2S)-2-{[4-(methylamino)phenyl]formamido}pentanedioate .


Physical And Chemical Properties Analysis

The molecular weight of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate is approximately 336.38 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 518.3±50.0 °C at 760 mmHg , and the melting point is 88-89 °C .

Scientific Research Applications

Synthesis Methods

  • Optimized Synthesis Process: The synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate has been optimized through a two-step reaction process, yielding an 88% overall yield in only 6 hours. This efficient method involves starting with diethyl N-(p-aminobenzoyl)-L-glutamate and applying a one-pot process of benzylation and methylation (Tian et al., 2008).
  • Improved Synthesis Approach: An improved synthesis process for diethyl N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]-L-glutamate has been established, enhancing reaction conditions and increasing derivative compounds' extent. This approach includes hydrolysis, chlorination, and condensation reactions, improving overall yield and stability (Liu et al., 2015).

Safety And Hazards

Diethyl N-[4-(methylamino)benzoyl]-L-glutamate is suspected of causing genetic defects and damaging fertility or the unborn child . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood . It should be stored locked up and disposed of properly .

properties

IUPAC Name

diethyl (2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-4-23-15(20)11-10-14(17(22)24-5-2)19-16(21)12-6-8-13(18-3)9-7-12/h6-9,14,18H,4-5,10-11H2,1-3H3,(H,19,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYNXAAEBPJETG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883832
Record name L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

CAS RN

2378-95-2
Record name 1,5-Diethyl N-[4-(methylamino)benzoyl]-L-glutamate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-diethyl ester
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Record name L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl N-[4-(methylamino)benzoyl]-L-glutamate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.420
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
OW Lever Jr, BR Vestal - Journal of heterocyclic chemistry, 1985 - Wiley Online Library
Reaction of aminocyanoacetamide with bromomethylpyruvaldoxime provided 3‐amino‐6‐bromomethyl‐2‐carbamoylpyrazine 4‐oxide (7), which was converted to a pyrazine analogue …
Number of citations: 8 onlinelibrary.wiley.com
JR Piper, B Ramamurthy, CA Johnson… - Journal of …, 1995 - Wiley Online Library
5‐Propyl‐5‐deaza and 5‐butyl‐5‐deaza analogues of classical antifolates were synthesized by extensions of a previously reported general route which proceeds through 2,4‐diamino‐…
Number of citations: 9 onlinelibrary.wiley.com
A Quotadamo, P Linciano, MP Costi… - …, 2019 - Wiley Online Library
Methotrexate (MTX) and its pteridine‐based derivatives represent an attractive chemotype for the development of bioactive molecules. However, the synthesis of pteridines suffers from …
S Arora, R Kumar - Fused Pyrimidine-Based Drug Discovery, 2023 - Elsevier
Pyrimidine-based derivatives play a vital role in the development of drugs due to their indispensable role in various biological processes. To date, ring fused pyrimidine-based …
Number of citations: 1 www.sciencedirect.com

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